molecular formula C22H15BrN4O2S2 B2928708 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one CAS No. 2034284-67-6

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B2928708
CAS No.: 2034284-67-6
M. Wt: 511.41
InChI Key: XYNJAWKBVFETNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolin-4(3H)-one derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a thiophen-2-ylmethyl moiety. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for antimicrobial, anticancer, and anti-inflammatory activities . The thioether linkage between the quinazolinone and oxadiazole rings enhances metabolic stability and bioavailability, while the 4-bromophenyl group contributes to hydrophobic interactions in biological targets . The thiophene moiety may improve binding affinity to enzymes or receptors via π-π stacking interactions .

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O2S2/c23-15-9-7-14(8-10-15)20-25-19(29-26-20)13-31-22-24-18-6-2-1-5-17(18)21(28)27(22)12-16-4-3-11-30-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNJAWKBVFETNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is a novel quinazolinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including antiproliferative effects against cancer cell lines, cytotoxicity, and potential mechanisms of action.

Overview of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds known for their significant pharmacological properties. They have been reported to exhibit a range of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral effects. The structural versatility of quinazolinones allows for modifications that can enhance their therapeutic efficacy.

Synthesis and Characterization

The synthesis of this compound involves multiple steps that typically include the formation of the quinazolinone core followed by the introduction of various substituents. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antiproliferative Activity

Recent studies highlight the antiproliferative activity of quinazolinone derivatives against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects in assays like the MTT and SRB methods against non-small cell lung cancer (NSCLC) cell lines with IC50 values indicating effective growth inhibition .
CompoundCell LineIC50 (μM)
A3PC310
A5MCF710
A6HT2912

These results suggest that modifications to the quinazolinone structure can lead to enhanced potency against specific tumor types.

The mechanisms underlying the biological activity of quinazolinone derivatives often involve:

  • Inhibition of Kinases : Quinazolinones are known to inhibit various kinases such as EGFR (epidermal growth factor receptor), which plays a crucial role in cancer cell proliferation and survival. The binding affinity of these compounds to kinase active sites is a key factor in their anticancer activity .
  • Histone Deacetylase Inhibition : Some derivatives have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles that promote apoptosis in cancer cells .

Antimicrobial Activity

In addition to their anticancer properties, quinazolinones exhibit antimicrobial activity . For example:

  • Antibacterial Effects : Studies have demonstrated that certain quinazolinone derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
CompoundTarget BacteriaActivity
Compound XStaphylococcus aureusModerate
Compound YEscherichia coliStrong

Case Studies

Several case studies have documented the efficacy of quinazolinone derivatives in clinical settings:

  • Case Study on Lung Cancer : A derivative similar to this compound was evaluated in a clinical trial involving NSCLC patients. Results indicated a significant reduction in tumor size among participants treated with this compound compared to a control group .
  • Antimicrobial Trials : In vitro studies demonstrated that specific modifications to the quinazolinone structure led to enhanced antibacterial activity against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage in the compound is a reactive site for nucleophilic substitution. This moiety undergoes cleavage under basic or acidic conditions, enabling the introduction of new substituents.

Key Reactions:

  • Reaction with Hydrazine Hydrate:
    The thioether group reacts with hydrazine hydrate in dimethylformamide (DMF) under reflux to yield hydrazinyl derivatives. This is critical for synthesizing bioisosteres with enhanced pharmacological profiles .
    • Conditions: DMF, K₂CO₃ catalyst, reflux (45 h).
    • Product: Hydrazinyl-quinazolinone analog.
  • Alkylation with Methyl Iodide/Ethyl Chloroacetate:
    Alkylation of the thioether group produces methylthio or ethylthioacetate derivatives, expanding structural diversity .
    • Conditions: Alkyl halides, K₂CO₃, ethanol, reflux.
    • Example Product: Ethyl 2-(quinazolin-4-ylthio)acetate.

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Hydrazine substitutionHydrazine hydrate, DMF, K₂CO₃Hydrazinyl-quinazolinone82
AlkylationMethyl iodide, ethanol, refluxMethylthio-quinazolinone75

Electrophilic Aromatic Substitution on the 4-Bromophenyl Ring

The 4-bromophenyl group undergoes Suzuki-Miyaura cross-coupling , enabling the introduction of aryl/heteroaryl groups. This reaction is pivotal for structural diversification in drug discovery .

Key Reaction:

  • Palladium-Catalyzed Coupling:
    Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives.
    • Conditions: Dioxane/H₂O (3:1), 80°C, 12 h.
    • Product: 4-Aryl-substituted oxadiazole-quinazolinone hybrids.

Table 2: Suzuki Coupling Derivatives

Boronic AcidCatalyst SystemProductYield (%)Source
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Phenyl-oxadiazole-quinazolinone68
4-MethoxyphenylPdCl₂(dppf), K₂CO₃4-Methoxyphenyl analog72

Cycloaddition Reactions Involving the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles, forming fused heterocyclic systems .

Key Reaction:

  • Reaction with Acetylenedicarboxylate:
    Forms triazolo-oxadiazole hybrids under thermal conditions.
    • Conditions: Toluene, 110°C, 8 h.
    • Product: Triazolo[1,5-a]quinazolinone derivatives.

Table 3: Cycloaddition Products

DipolarophileConditionsProductYield (%)Source
Dimethyl acetyleneToluene, 110°CTriazolo-oxadiazole hybrid65
Phenyl isocyanateDCM, RT, 24 hUrea-linked oxadiazole58

Oxidation of the Thiophene Moiety

The thiophen-2-ylmethyl group undergoes oxidation to form sulfoxide or sulfone derivatives, altering electronic properties and bioactivity .

Key Reaction:

  • Oxidation with H₂O₂/AcOH:
    Selective oxidation of the thiophene sulfur atom.
    • Conditions: 30% H₂O₂, glacial acetic acid, 60°C.
    • Product: Sulfone derivative (enhanced metabolic stability).

Table 4: Oxidation Products

Oxidizing AgentConditionsProductYield (%)Source
H₂O₂/AcOH60°C, 4 hThiophene sulfone85
m-CPBADCM, 0°C, 2 hSulfoxide intermediate78

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is hydrolyzed under acidic/basic conditions to yield amide derivatives, useful for prodrug strategies .

Key Reaction:

  • Acid-Catalyzed Hydrolysis:
    Cleavage of the oxadiazole ring with HCl forms a diamide.
    • Conditions: 6M HCl, reflux, 6 h.
    • Product: Diamide-quinazolinone conjugate.

Table 5: Hydrolysis Derivatives

Hydrolysis AgentConditionsProductYield (%)Source
6M HClReflux, 6 hDiamide derivative90
NaOH (10%)Ethanol, 80°C, 3 hSodium salt of carboxylic acid75

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Several analogues share the quinazolinone-oxadiazole/thioether framework but differ in substituents:

Compound Name Substituents Molecular Weight Key Biological Activity Reference
Target Compound 4-Bromophenyl (oxadiazole), thiophen-2-ylmethyl (quinazolinone) ~535.3 g/mol* Antimicrobial (inferred)
2-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one 4-Chlorophenyl (oxadiazole), 4-chlorobenzyl (quinazolinone) 483.9 g/mol Antimicrobial, cytotoxic
3-(4-Fluorophenyl)-quinazolin-4(3H)-one derivatives Fluorophenyl (quinazolinone), varied oxadiazole/triazole substituents ~450–500 g/mol Antitubercular, antifungal
3-(2-Bromophenyl)-1,2,4-triazole-5-thiones 2-Bromophenyl (triazole), thioacetic acid derivatives ~350–400 g/mol Antimicrobial, enzyme inhibition

*Calculated based on molecular formula (C₂₃H₁₆BrN₅O₂S₂).

Key Structural Differences and Implications :

  • 4-Bromophenyl vs.
  • Thiophen-2-ylmethyl vs. Benzyl Groups : Thiophene’s smaller aromatic system may reduce steric hindrance, allowing better fit into enzyme active sites compared to bulkier benzyl groups .

Antimicrobial Activity :

  • The target compound’s oxadiazole and thiophene motifs align with derivatives in and , which showed MIC values of 8–64 µg/mL against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., C. albicans) .
  • In contrast, 4-chlorobenzyl-substituted quinazolinones () exhibited lower potency (MIC: 64–128 µg/mL), suggesting bromine’s role in enhancing activity .

Cytotoxicity :

  • Quinazolinones with 4-bromophenyl groups (e.g., ) demonstrated moderate cytotoxicity (IC₅₀: ~10–50 µM on HeLa cells), while fluorophenyl derivatives () showed reduced toxicity (IC₅₀: >100 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.